molecular formula C8H15NO4 B2446545 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 117919-56-9

2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid

Cat. No.: B2446545
CAS No.: 117919-56-9
M. Wt: 189.211
InChI Key: NPRGOLCTGVFFGS-UHFFFAOYSA-N
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Description

2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, also known as N-(methoxycarbonyl)leucine, is a compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by its unique structure, which includes a methoxycarbonyl group attached to an amino acid backbone. It is commonly used in various chemical and biological research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid typically involves the reaction of leucine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

  • N-(Methoxycarbonyl)alanine
  • N-(Methoxycarbonyl)valine
  • N-(Methoxycarbonyl)isoleucine

Comparison: Compared to these similar compounds, 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid has a unique side chain that imparts distinct chemical and biological properties. Its branched-chain structure makes it more hydrophobic, influencing its solubility and interaction with biological molecules .

Properties

IUPAC Name

2-(methoxycarbonylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRGOLCTGVFFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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